N-(3-fluorophenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide
Description
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Properties
IUPAC Name |
N-(3-fluorophenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O4S2/c1-30-19-7-5-18(6-8-19)25-10-12-26(13-11-25)32(28,29)20-9-14-31-21(20)22(27)24-17-4-2-3-16(23)15-17/h2-9,14-15H,10-13H2,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFUDVOLGQBURH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluorophenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide, commonly referred to as Compound F836-0734, is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C22H22FN3O4S2
- Molecular Weight : 479.55 g/mol
- CAS Number : 1018162-07-6
The compound features a thiophene core, which is known for its biological activity, and is substituted with a piperazine moiety that enhances its pharmacological profile.
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes:
-
Dopamine Receptor Modulation :
- Studies indicate that compounds with similar structures exhibit selective binding to dopamine D3 receptors (D3R), which are implicated in neuropsychiatric disorders. The presence of the piperazine group in the structure suggests potential dopaminergic activity, possibly influencing mood and behavior .
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Tyrosinase Inhibition :
- Tyrosinase (TYR) is crucial in melanogenesis. In vitro studies have shown that related compounds can inhibit TYR activity effectively, suggesting that F836-0734 may also possess antimelanogenic properties. This inhibition was observed to be dose-dependent, with significant reductions in melanin production in treated cell lines .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
| Activity | IC50 Value (µM) | Reference |
|---|---|---|
| Tyrosinase Inhibition | 0.18 | |
| D3 Receptor Binding Affinity | 2.6 | |
| Cytotoxicity in B16F10 Cells | >90% viability at 100 µM |
Case Studies
- In Vitro Studies on Melanogenesis :
- Dopamine Receptor Selectivity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
